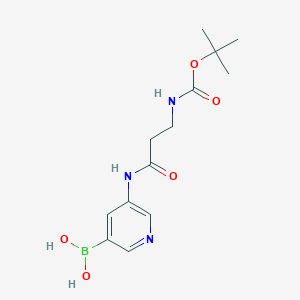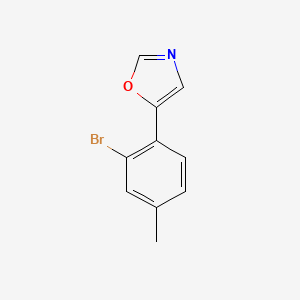
1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate
Descripción general
Descripción
1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H22ClNO4 and a molecular weight of 291.77 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, methyl, and chloromethyl groups, as well as two ester functional groups.
Mecanismo De Acción
Target of Action
Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate is a complex organic compound It’s often used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
As an intermediate, its role in the final active compound can vary widely depending on the specific synthesis pathway and the final compound being synthesized .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it may be involved in a variety of biochemical pathways depending on the final compound being synthesized .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound being synthesized .
Action Environment
Like many chemical compounds, its stability could be affected by factors such as temperature, ph, and exposure to light .
Métodos De Preparación
The synthesis of 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate typically involves the reaction of N-Boc-piperidine-4-carboxylic acid methyl ester with chloroiodomethane . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The ester functional groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
N-Boc-piperidine-4-carboxylic acid methyl ester: A precursor in the synthesis of the target compound.
tert-Butyl methyl piperidine-1,4-dicarboxylate: A related compound with similar structural features.
4-Methyl 1-(2-methyl-2-propanyl) 4-(chloromethyl)-1,4-piperidinedicarboxylate: Another structurally related compound.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPUEKMFNKEXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)


